molecular formula C21H26N2O5 B2613698 [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate CAS No. 875279-33-7

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate

Cat. No.: B2613698
CAS No.: 875279-33-7
M. Wt: 386.448
InChI Key: KGCBKKIBIWPKGP-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate is a versatile chemical compound used extensively in scientific research due to its unique properties. This compound finds applications in diverse fields such as drug development, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The resulting compound undergoes acylation with 4-propanoylphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors: Modulating the activity of certain receptors involved in physiological processes.

    Inhibiting enzymes: Blocking the activity of enzymes critical for various biochemical pathways.

    Altering cellular signaling: Affecting intracellular signaling cascades that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-methoxyphenoxy)acetate
  • [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-ethoxyphenoxy)acetate

Uniqueness

Compared to similar compounds, [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate exhibits unique properties such as enhanced stability, specific receptor binding affinity, and distinct reactivity patterns. These characteristics make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-18(24)16-7-9-17(10-8-16)27-14-20(26)28-13-19(25)23(2)21(15-22)11-5-4-6-12-21/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBKKIBIWPKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)OCC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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